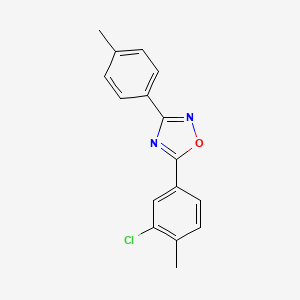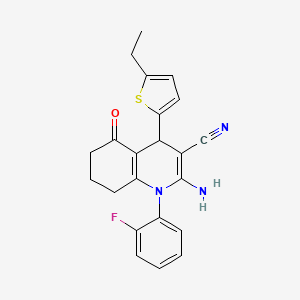![molecular formula C22H22N2O4 B11629377 Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11629377.png)
Diethyl 4-[(3-methylphenyl)amino]quinoline-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-メチルフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチルは、キノリンファミリーに属する複雑な有機化合物です。キノリン誘導体は、幅広い生物活性で知られており、様々な治療用途に使用されています。
製造方法
合成経路と反応条件
4-[(3-メチルフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、3-メチルアニリンとキノリン-3,6-ジカルボン酸ジエチルを酸性条件下で縮合させる方法があります。この反応は、通常、硫酸や塩酸などの触媒の存在下で行われ、混合物を加熱して縮合反応を促進します。
工業生産方法
工業的な環境では、この化合物の製造には、より効率的でスケーラブルな方法が用いられる場合があります。例えば、連続フローリアクターを使用することで、反応効率と収率を向上させることができます。さらに、精製プロセスには、再結晶やクロマトグラフィーなどの技術を用いて、高純度の目的生成物を得る場合があります。
化学反応解析
反応の種類
4-[(3-メチルフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチルは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。
置換: この化合物は、求核置換反応に参加することができます。この場合、アミノ基は他の求核剤に置き換わることがあります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化物やアミンなどの求核剤を、水酸化ナトリウムなどの塩基の存在下で用います。
生成される主な生成物
酸化: キノリン-3,6-ジカルボン酸誘導体の生成。
還元: 還元されたキノリン誘導体の生成。
置換: 様々な官能基を持つ置換キノリン誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Ethyl Groups: The ethyl groups can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst.
Amination: The 3-methylphenylamino group is introduced through a nucleophilic substitution reaction using 3-methylaniline.
Carboxylation: The carboxylate groups are introduced by carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,6-DIETHYL 4-[(3-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されています。
生物学: 抗菌剤や抗ウイルス剤としての可能性が研究されています。
医学: 特に癌や感染症の治療における、新しい治療薬開発における可能性が探求されています。
工業: そのユニークな構造特性により、染料や顔料の開発に利用されています。
作用機序
4-[(3-メチルフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチルの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を阻害し、それによってその生物学的効果を発揮することができます。例えば、この化合物は、DNA複製に関与する特定の酵素の活性を阻害する可能性があり、そのため抗癌剤として使用される可能性があります。
類似化合物との比較
類似化合物
- 4-[(4-メチルフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチル
- 4-[(2-メチルフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチル
- 4-[(3-クロロフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチル
独自性
4-[(3-メチルフェニル)アミノ]キノリン-3,6-ジカルボン酸ジエチルは、フェニル環上のメチル基の位置が特定であるため、独自性があります。これは、その化学反応性と生物活性を影響を与える可能性があります。この構造上の違いは、化合物の分子標的との相互作用における違いにつながる可能性があり、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
diethyl 4-(3-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-21(25)15-9-10-19-17(12-15)20(18(13-23-19)22(26)28-5-2)24-16-8-6-7-14(3)11-16/h6-13H,4-5H2,1-3H3,(H,23,24) |
InChIキー |
QAECJQUEYNVTOY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4-[5-ethyl-2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11629295.png)
![1-(3-Chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-methylphenyl)amino]methylidene]urea](/img/structure/B11629298.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-nitrophenyl)quinazolin-4(3H)-one](/img/structure/B11629300.png)
![2-(dimethylamino)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629301.png)

![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11629328.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11629336.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)
![N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11629366.png)

